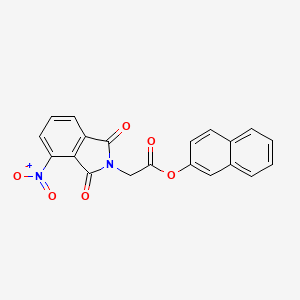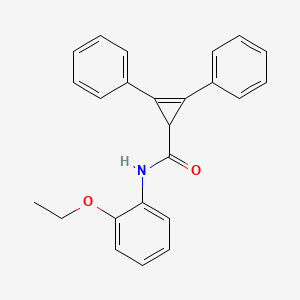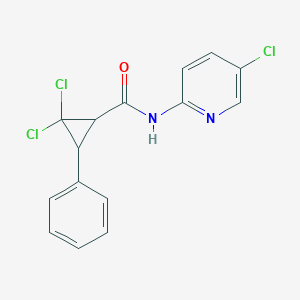![molecular formula C18H11Cl2FN2O2 B11108075 N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide](/img/structure/B11108075.png)
N'-{(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-4-fluorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE is a chemical compound known for its significant biological activities. It belongs to the class of hydrazone derivatives, which are widely studied for their potential therapeutic applications. This compound has shown promising results in various scientific research fields, particularly in medicinal chemistry.
Preparation Methods
The synthesis of N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE typically involves the condensation reaction between 5-(3,4-dichlorophenyl)-2-furfural and 4-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization .
Chemical Reactions Analysis
N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Mechanism of Action
The mechanism of action of N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis and disrupting their metabolic processes. It may also interact with enzymes involved in the biosynthesis of essential cellular components, leading to cell death .
Comparison with Similar Compounds
N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE can be compared with other hydrazone derivatives, such as:
4-fluorobenzoic acid [(2,6-dichlorophenyl)methylene]hydrazide: This compound has similar structural features but differs in the position of the chlorine atoms on the phenyl ring.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Another dichlorobenzamide derivative with different substitution patterns and biological activities.
The uniqueness of N’-{(Z)-[5-(3,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-4-FLUOROBENZOHYDRAZIDE lies in its specific substitution pattern and the presence of both dichlorophenyl and furyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H11Cl2FN2O2 |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-4-fluorobenzamide |
InChI |
InChI=1S/C18H11Cl2FN2O2/c19-15-7-3-12(9-16(15)20)17-8-6-14(25-17)10-22-23-18(24)11-1-4-13(21)5-2-11/h1-10H,(H,23,24)/b22-10- |
InChI Key |
FGVNFKUFHROSHH-YVNNLAQVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11108012.png)

![(4Z)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11108028.png)
![(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)

![N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11108040.png)
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxy-6-nitrophenol](/img/structure/B11108053.png)
![13-(4-chlorophenyl)-6-hydroxy-11-thiophen-2-yl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B11108054.png)
![6-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11108059.png)
![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(tetrahydro-furan-2-yl)-succinamic acid](/img/structure/B11108061.png)
